Cas no 2287286-19-3 (Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate)
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-6746989
- Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate
- 2287286-19-3
- ethyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate
-
- Inchi: 1S/C9H15N3O4/c1-3-15-9(14)6-7(10)12(2)11-8(6)16-5-4-13/h13H,3-5,10H2,1-2H3
- InChI Key: NRGAFAOVKSPAKQ-UHFFFAOYSA-N
- SMILES: O(CCO)C1C(C(=O)OCC)=C(N)N(C)N=1
Computed Properties
- Exact Mass: 229.10625597g/mol
- Monoisotopic Mass: 229.10625597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 99.6Ų
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6746989-1.0g |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate |
2287286-19-3 | 95.0% | 1.0g |
$656.0 | 2025-03-13 | |
| Enamine | EN300-6746989-0.05g |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate |
2287286-19-3 | 95.0% | 0.05g |
$551.0 | 2025-03-13 | |
| Enamine | EN300-6746989-0.1g |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate |
2287286-19-3 | 95.0% | 0.1g |
$578.0 | 2025-03-13 | |
| Enamine | EN300-6746989-0.25g |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate |
2287286-19-3 | 95.0% | 0.25g |
$604.0 | 2025-03-13 | |
| Enamine | EN300-6746989-0.5g |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate |
2287286-19-3 | 95.0% | 0.5g |
$630.0 | 2025-03-13 | |
| Enamine | EN300-6746989-2.5g |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate |
2287286-19-3 | 95.0% | 2.5g |
$1287.0 | 2025-03-13 | |
| Enamine | EN300-6746989-5.0g |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate |
2287286-19-3 | 95.0% | 5.0g |
$1903.0 | 2025-03-13 | |
| Enamine | EN300-6746989-10.0g |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate |
2287286-19-3 | 95.0% | 10.0g |
$2823.0 | 2025-03-13 |
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate
Introduction to Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate (CAS No. 2287286-19-3)
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate (CAS No. 2287286-19-3) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
The chemical structure of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate is characterized by a pyrazole ring with specific functional groups attached. The presence of an amino group, a hydroxyethoxy substituent, and an ethyl ester group imparts unique chemical and biological properties to this compound. These functional groups play crucial roles in determining the compound's reactivity, solubility, and biological activity.
Recent studies have highlighted the potential of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate could be a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has also shown potential as an antiviral agent. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the disruption of viral RNA synthesis, making it a valuable lead compound for the development of antiviral drugs.
The synthesis of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has been extensively studied and optimized to improve yield and purity. A common synthetic route involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by subsequent functionalization steps to introduce the amino, hydroxyethoxy, and ethyl ester groups. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to enhance the efficiency and scalability of the production process.
The physicochemical properties of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate are also noteworthy. It is a white crystalline solid with a melting point ranging from 100°C to 105°C. The compound is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These properties make it suitable for various pharmaceutical formulations, including tablets, capsules, and injectable solutions.
To further explore the biological activity of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate, several in vitro and in vivo studies have been conducted. In vitro assays using human cell lines have shown that this compound can effectively inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies using animal models have also demonstrated its efficacy in reducing inflammation and pain in conditions such as arthritis and neuropathic pain.
The safety profile of Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate has been evaluated through comprehensive toxicological studies. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs.
In conclusion, Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate (CAS No. 2287286-19-3) is a promising compound with a wide range of potential applications in pharmaceutical and medicinal chemistry. Its unique chemical structure and biological properties make it an attractive candidate for the development of novel therapeutic agents targeting inflammatory diseases, viral infections, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
2287286-19-3 (Ethyl 5-amino-3-(2-hydroxyethoxy)-1-methylpyrazole-4-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)